p-Toluidine trifluoracetamide
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Overview
Description
p-Toluidine trifluoracetamide: is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . It is a derivative of p-toluidine, where the amino group is protected by a trifluoroacetyl group. This compound is primarily used in research settings and has applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-toluidine trifluoracetamide typically involves the reaction of p-toluidine with trifluoroacetic anhydride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. The general reaction scheme is as follows:
p-Toluidine+Trifluoroacetic anhydride→p-Toluidine trifluoracetamide+Acetic acid
The reaction is usually complete within a few hours, and the product can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: p-Toluidine trifluoracetamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoroacetamide group can be reduced to yield p-toluidine.
Substitution: The trifluoroacetamide group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trifluoroacetamide group.
Major Products:
Oxidation: The major products include nitroso and nitro derivatives.
Reduction: The major product is p-toluidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: p-Toluidine trifluoracetamide is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amino groups during multi-step synthesis .
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions. The trifluoroacetamide group can mimic natural substrates, aiding in the investigation of biochemical pathways .
Medicine: While not directly used as a therapeutic agent, this compound derivatives are studied for their potential pharmacological properties. They serve as intermediates in the synthesis of bioactive compounds .
Industry: In the industrial sector, it is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of p-toluidine trifluoracetamide involves its ability to act as a protecting group for amines. The trifluoroacetyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the trifluoroacetyl group can be selectively removed under mild conditions, regenerating the free amine .
Comparison with Similar Compounds
- o-Toluidine trifluoracetamide
- m-Toluidine trifluoracetamide
- Aniline trifluoracetamide
Comparison:
- o-Toluidine trifluoracetamide and m-Toluidine trifluoracetamide are isomers of p-toluidine trifluoracetamide, differing in the position of the methyl group on the benzene ring. These isomers exhibit similar chemical properties but may have different reactivity and applications due to steric and electronic effects .
- Aniline trifluoracetamide lacks the methyl group present in this compound, which can influence its reactivity and stability. The presence of the methyl group in this compound can enhance its solubility and alter its interaction with other molecules .
Conclusion
This compound is a versatile compound with significant applications in research and industry. Its ability to act as a protecting group for amines makes it valuable in organic synthesis, while its derivatives are explored for potential biological and pharmacological activities. Understanding its preparation, reactions, and applications can aid in the development of new chemical processes and products.
Properties
Molecular Formula |
C9H11F3N2O |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
4-methylaniline;2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9N.C2H2F3NO/c1-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,8H2,1H3;(H2,6,7) |
InChI Key |
MRGJISYOHYVNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.C(=O)(C(F)(F)F)N |
Origin of Product |
United States |
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